4-Chlorobenzhydryl chloride
CAS No.: 134-83-8
Cat. No.: VC20822572
Molecular Formula: C13H10Cl2
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134-83-8 |
|---|---|
| Molecular Formula | C13H10Cl2 |
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 1-chloro-4-[chloro(phenyl)methyl]benzene |
| Standard InChI | InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H |
| Standard InChI Key | ALKWTKGPKKAZMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structure
4-Chlorobenzhydryl chloride, also known as chloro(4-chlorophenyl)phenylmethane or 1-chloro-4-(chlorophenylmethyl)benzene, is characterized by a diphenylmethane skeleton with one chlorine atom attached to the central carbon and another at the para position of one aromatic ring. Its molecular formula is C13H10Cl2 with a molecular weight of 237.12 g/mol . The structural arrangement creates a reactive benzylic position that facilitates nucleophilic substitution reactions, making it valuable in organic synthesis .
Table 1: Chemical Identity of 4-Chlorobenzhydryl Chloride
| Parameter | Information |
|---|---|
| CAS Number | 134-83-8 |
| Molecular Formula | C13H10Cl2 |
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | 1-chloro-4-[chloro(phenyl)methyl]benzene |
| Synonyms | 4-Chlorobenzhydrylchloride, p-Chlorobenzhydryl chloride, α,4-dichloro-α-phenyltoluene |
| InChI Key | ALKWTKGPKKAZMN-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Properties
4-Chlorobenzhydryl chloride exists as a clear liquid at room temperature with a light yellow to light orange coloration . It has several distinctive physical properties that influence its handling, storage requirements, and application in chemical processes.
Table 2: Physical Properties of 4-Chlorobenzhydryl Chloride
| Property | Value |
|---|---|
| Physical State | Liquid |
| Appearance | Colorless to light yellow/light orange clear liquid |
| Density | 1.239 g/mL at 25°C |
| Boiling Point | 159-160°C (at 2 mmHg) |
| Flash Point | 194°C (381°F) |
| Refractive Index | 1.603 (at 20°C) |
| Solubility | Immiscible with water; slightly soluble in chloroform, dichloromethane, and methanol |
| Sensitivity | Moisture sensitive |
The compound's relatively high boiling point under reduced pressure (159-160°C at 2 mmHg) indicates that vacuum distillation is necessary for purification . With a flash point of 194°C, it presents a low fire hazard under normal handling conditions .
Chemical Properties and Reactivity
The chemical behavior of 4-chlorobenzhydryl chloride is largely determined by the benzylic chlorine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity profile makes the compound particularly valuable in organic synthesis, especially for forming carbon-nitrogen bonds with appropriate nucleophiles .
Key chemical properties include:
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High reactivity toward nucleophilic substitution, particularly with nitrogen-containing compounds like piperazine
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Moisture sensitivity, requiring storage under inert atmosphere to prevent hydrolysis
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Susceptibility to reduction reactions, yielding 4-chlorobenzhydrol with appropriate reducing agents
-
Corrosive nature due to potential hydrochloric acid release upon reaction with moisture
The compound's electrophilic benzylic position serves as the primary reaction site in most of its synthetic applications, allowing for selective functionalization .
Synthesis Methods
Laboratory Synthesis
Multiple synthetic routes have been developed for the preparation of 4-chlorobenzhydryl chloride, with two predominant methods established in laboratory and industrial settings.
Table 3: Major Synthetic Routes for 4-Chlorobenzhydryl Chloride
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Chlorination with HCl | 4-Chlorobenzhydrol | Concentrated HCl, Toluene | 60°C, 2.5 hours | Not specified |
| Chlorination with Thionyl Chloride | 4-Chlorobenzhydrol | Thionyl chloride | Controlled temperature | Higher yields |
The first method involves the chlorination of 4-chlorobenzhydrol using concentrated hydrochloric acid. In a typical procedure, 4-chlorobenzhydrol is dissolved in toluene and mixed with concentrated HCl at 60°C for approximately 2.5 hours. After cooling to 20°C, the reaction mixture separates into organic and aqueous layers. The toluene layer containing the product is washed with 10% aqueous sodium carbonate to neutralize residual acid, dried over anhydrous sodium sulfate, and used in subsequent steps without isolation .
Industrial Production
For industrial-scale production, the thionyl chloride method is often preferred due to its efficiency and higher yields. This approach involves treating 4-chlorobenzhydrol with thionyl chloride as a chlorinating agent . The advantages of this method include cleaner reaction profiles, higher yields, and the formation of gaseous byproducts (SO2 and HCl) that can be easily removed from the reaction mixture.
The synthetic pathway to 4-chlorobenzhydrol itself typically begins with the reduction of 4-chlorobenzophenone using sodium borohydride, achieving yields of approximately 92% . This establishes a complete synthetic route from readily available starting materials to the target compound.
Applications in Chemical Synthesis
Pharmaceutical Intermediates
4-Chlorobenzhydryl chloride has significant applications in pharmaceutical synthesis, serving as a key intermediate in the preparation of several important medicinal compounds. Its primary utility lies in the formation of benzhydrylpiperazine derivatives, which have demonstrated various pharmacological activities .
Table 4: Pharmaceutical Applications of 4-Chlorobenzhydryl Chloride
| Target Compound | Reaction Type | Medical Application |
|---|---|---|
| 1-(4-Chlorobenzhydryl)piperazine | Nucleophilic substitution with piperazine | Intermediate for antihistamines |
| Hydroxyzine | Multi-step synthesis | Anxiety treatment, antihistamine |
| Cetirizine | Reaction with 1-(2-hydroxyethyl)piperazine | Second-generation antihistamine |
| Novel benzhydrylpiperazine derivatives | Various substitution reactions | Potential anticancer agents |
A significant application is in the synthesis of 1-(4-chlorobenzhydryl)piperazine, which serves as a precursor for antihistamine medications. The reaction typically involves heating 4-chlorobenzhydryl chloride with piperazine in toluene at 80°C, sometimes in the presence of catalysts like potassium iodide and dimethylformamide . This intermediate is subsequently used in the preparation of antihistamines such as hydroxyzine and cetirizine .
Research Applications in Medicinal Chemistry
In medicinal chemistry research, 4-chlorobenzhydryl chloride has been utilized to develop novel compounds with potential therapeutic applications. Notably, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been synthesized and evaluated for cytotoxic activity against various cancer cell lines .
These derivatives have demonstrated significant cell growth inhibitory activity against cancer cell lines from multiple tissue types, including:
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Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B)
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Breast (MCF7, BT20, T47D, CAMA-1)
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Colon (HCT-116)
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Gastric (KATO-3)
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Endometrial (MFE-296)
The synthesis pathway typically involves nucleophilic substitution reactions between 1-(4-chlorobenzhydryl)piperazine and various benzoyl chlorides, yielding compounds with potential anticancer properties . This research highlights the compound's value in developing new therapeutic agents.
Reaction Mechanisms
Nucleophilic Substitution Reactions
The most characteristic and synthetically useful reactions of 4-chlorobenzhydryl chloride involve nucleophilic substitution at the benzylic position. The mechanism generally follows an SN1 pathway due to the stability of the resulting carbocation intermediate, which is stabilized by both aromatic rings .
A particularly important reaction is with piperazine to form 1-(4-chlorobenzhydryl)piperazine. The detailed procedure typically includes:
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Mixing piperazine with toluene and heating to 80°C, often with catalytic amounts of DMF and KI
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Adding 4-chlorobenzhydryl chloride in toluene while maintaining the temperature
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Continuing the reaction for 2 hours followed by refluxing for 12 hours
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Cooling, washing with water, and isolating the product through acid-base extraction
This reaction achieves yields of approximately 92% and produces a crystalline solid with a melting point of 63-65°C . Alternative synthetic approaches involve using different solvents like butanone with potassium carbonate and potassium iodide under reflux conditions, yielding 57% of the desired product .
Synthesis of Pharmaceutical Derivatives
For the synthesis of cetirizine intermediates, 4-chlorobenzhydryl chloride reacts with 1-(2-hydroxyethyl)piperazine in toluene or acetone. This reaction, typically performed under heating conditions, produces 1-(4-chlorobenzhydryl)-4-(2-hydroxyethyl)piperazine, which serves as a key intermediate in cetirizine production .
The specific conditions for this synthesis involve:
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Combining the reagents in a suitable solvent (toluene or acetone)
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Heating to promote the nucleophilic substitution
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Purifying the product through appropriate workup procedures
This reaction pathway demonstrates the compound's utility in constructing complex pharmaceutical structures through selective carbon-nitrogen bond formation .
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Eye Damage | Category 1 | H318: Causes serious eye damage |
| Respiratory | Category 3 | H335: May cause respiratory irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Aquatic Toxicity (Chronic) | Category 1 | H410: Very toxic to aquatic life with long-lasting effects |
The compound's corrosive nature presents significant risks to skin and eyes upon direct contact. Additionally, inhalation of vapors can cause respiratory tract irritation, and the compound may cause allergic skin reactions upon repeated exposure .
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